molecular formula C7H14ClN3O2 B1456568 4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride CAS No. 1220017-36-6

4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride

Cat. No.: B1456568
CAS No.: 1220017-36-6
M. Wt: 207.66 g/mol
InChI Key: XXYLMZDXPQAKGJ-UHFFFAOYSA-N
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Description

4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the piperazinone core. The process often includes the following steps:

    Formation of Piperazinone Core: The initial step involves the cyclization of appropriate precursors to form the piperazinone ring.

    Acetylation: The piperazinone core is then acetylated using acetic anhydride or acetyl chloride under controlled conditions.

    Methylation: The acetylated piperazinone is subjected to methylation using methylamine, resulting in the formation of the desired compound.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazinone derivatives.

Scientific Research Applications

4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

    4-[2-(Amino)acetyl]-2-piperazinone hydrochloride: Lacks the methyl group, resulting in different chemical and biological properties.

    4-[2-(Ethylamino)acetyl]-2-piperazinone hydrochloride: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and activity.

    4-[2-(Dimethylamino)acetyl]-2-piperazinone hydrochloride: Has two methyl groups, which can significantly alter its chemical behavior and biological effects.

Properties

IUPAC Name

4-[2-(methylamino)acetyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-8-4-7(12)10-3-2-9-6(11)5-10;/h8H,2-5H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYLMZDXPQAKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCNC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-36-6
Record name 2-Piperazinone, 4-[2-(methylamino)acetyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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